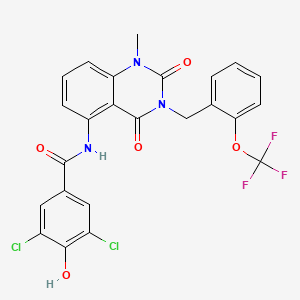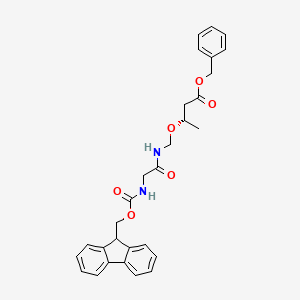![molecular formula C10H21N3O2 B15137426 (2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of KR-27425 involves the reaction of (E)-2-(hydroxyimino)acetamide with 2-((4-methylpentyl)amino)ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product . Industrial production methods for KR-27425 are not widely documented, but the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade equipment.
Análisis De Reacciones Químicas
KR-27425 undergoes several types of chemical reactions, including:
Oxidation: KR-27425 can be oxidized under specific conditions to form various oxidized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
KR-27425 exerts its effects by reactivating paraoxon-inhibited acetylcholinesterase. The compound binds to the active site of the inhibited enzyme and facilitates the removal of the paraoxon moiety, thereby restoring the enzyme’s activity . Molecular docking simulations have shown that KR-27425 has a high affinity for the active site of acetylcholinesterase, allowing it to effectively reactivate the enzyme .
Comparación Con Compuestos Similares
KR-27425 is unique among acetylcholinesterase reactivators due to its non-pyridinium oxime structure. Similar compounds include:
Pralidoxime: A pyridinium oxime reactivator commonly used in clinical settings.
Obidoxime: Another pyridinium oxime reactivator with a different structure and reactivation profile.
KR-27425’s non-pyridinium structure allows it to cross the blood-brain barrier more effectively, making it a promising candidate for treating central nervous system effects of organophosphorus agent intoxication .
Propiedades
Fórmula molecular |
C10H21N3O2 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
(2E)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide |
InChI |
InChI=1S/C10H21N3O2/c1-9(2)4-3-5-11-6-7-12-10(14)8-13-15/h8-9,11,15H,3-7H2,1-2H3,(H,12,14)/b13-8+ |
Clave InChI |
QHTVVFDZSYXSOC-MDWZMJQESA-N |
SMILES isomérico |
CC(C)CCCNCCNC(=O)/C=N/O |
SMILES canónico |
CC(C)CCCNCCNC(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


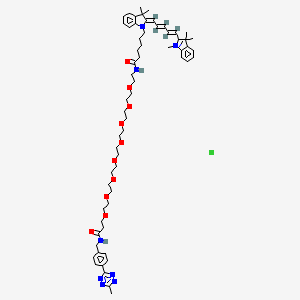
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

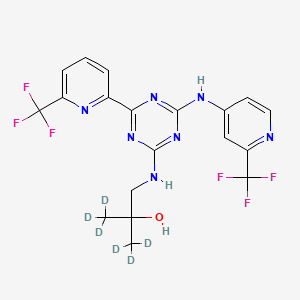
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
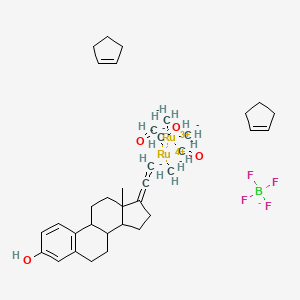
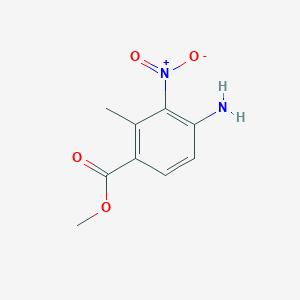
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)
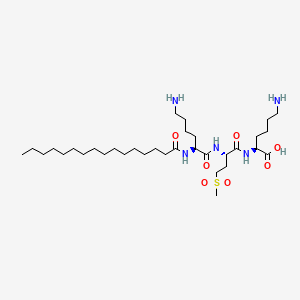

![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
